molecular formula C6H17ClN4O3 B1333549 DL-Arginine hydrochloride monohydrate CAS No. 332360-01-7

DL-Arginine hydrochloride monohydrate

Cat. No. B1333549
CAS RN: 332360-01-7
M. Wt: 228.68 g/mol
InChI Key: NUFCANQNMWVENN-UHFFFAOYSA-N
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Description

DL-Arginine hydrochloride monohydrate (DL-Arg) is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine . It is highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations .


Synthesis Analysis

Arginine is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, arginine is hydrolyzed to urea and ornithine by arginase .


Molecular Structure Analysis

The empirical formula of this compound is C6H14N4O2·HCl . Its molecular weight is 210.66 . A crystallographic analysis of DL-arginine monohydrate has been reported .


Chemical Reactions Analysis

Arginine can be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle . A TLC enantioresolution method for the analysis of DL-arginine that uses optically pure (1R, 3R, 5R)-2-azabicyclo[3,3,0]octan-3-carboxylic acid as a chiral selector has been described .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It is soluble in water . Its melting point is 128-130 °C .

Scientific Research Applications

  • Chromogenic Substrates for Enzymes : DL-Arginine hydrochloride monohydrate is used in the preparation of chromogenic substrates like benzoyl DL-arginine p-nitroanilide hydrochloride. These compounds, when hydrolyzed by enzymes such as trypsin or papain, produce color changes that can be measured colorimetrically (Erlanger, Kokowsky, & Cohen, 1961).

  • Crystallography Studies : this compound is studied in crystallography to understand amino acid aggregation and conformation. Studies reveal common patterns in aggregation and conformation in various crystal structures involving amino acids like DL-arginine (Saraswathi, Roy, & Vijayan, 2003).

  • Non-linear Optical Properties : The compound has been investigated for its non-linear optical properties, such as its refractive index and susceptibility, using techniques like Z-scan. These properties are important for applications in photonics and optical communications (Natarajan, Sivanesan, & Pandi, 2010).

  • Enzyme Inhibition Studies : DL-Arginine derivatives, like DL-alpha-(Difluoromethyl)arginine, are studied as potent enzyme-activated irreversible inhibitors of bacterial decarboxylases. Such studies are crucial in understanding bacterial metabolism and developing antibiotics (Kallio, McCann, & Bey, 1981).

  • izing and Destabilizing Effects in Protein Formulations**: Research has been conducted to understand the role of arginine hydrochloride (which includes this compound) in protein formulations. It's been observed to act as both a stabilizer and destabilizer under certain conditions, affecting properties like protein aggregation, unfolding temperatures, and interaction with other components in the formulation (Kim, Hada, & Jeong, 2020); (Kim, Hada, Thapa, & Jeong, 2016).
  • Characterization of Amino Acid Complexes : this compound is also significant in the characterization of amino acid complexes, such as in the study of crystalline complexes involving amino acids and peptides. These studies provide insights into the effects of chirality, specific interactions, and aggregation patterns (Soman, Vijayan, Ramakrishnan, & Row, 1990).

  • Studies in Solid-State Chemistry : Investigations into the solid-state properties of this compound, such as its charge density and hydrogen bond patterns, contribute to a deeper understanding of amino acid behavior in various states. These studies are important for theoretical and computational chemistry (Kingsford-Adaboh, Dittrich, Wagner, Messerschmidt, Flaig, & Luger, 2002).

  • NMR Spectroscopy : this compound has been a subject in NMR spectroscopy studies, providing insights into hydrogen-bonded proton positions and molecular structure. This is crucial for understanding molecular interactions and designing new compounds (Bryce & Sward, 2006).

Mechanism of Action

Target of Action

DL-Arginine hydrochloride monohydrate primarily targets the pituitary gland in the brain . It stimulates the pituitary gland to release growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of this compound is required .

Mode of Action

This compound interacts with its targets by stimulating the release of growth hormone and prolactin through origins in the hypothalamus . This interaction results in an increase in plasma concentrations of growth hormone after administration of this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, this compound is hydrolyzed to urea and ornithine by arginase . This compound can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .

Pharmacokinetics

The pharmacokinetics of this compound involve several stages. After oral administration, it is well absorbed . It is extensively metabolized in the liver and intestines . The distribution volume is approximately 33 L/kg following a 30 g intravenous dose . It is excreted in the urine, with 16% excreted during the first 90 minutes in a biphasic elimination .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It helps the body to produce nitric oxide, a substance that helps to relax blood vessels and improve blood flow . This action can have various effects on the body, depending on the individual’s health status and other factors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation of the guanidino group in the side chain of this compound . Additionally, aqueous solutions of this compound are strongly alkaline and tend to absorb carbon dioxide from the atmosphere on standing .

Safety and Hazards

DL-Arginine hydrochloride monohydrate is classified as an eye irritant (Category 2A), H319 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Arginine and its salts have been used in research and 20 approved protein injectables . The benefits of Arg overweigh its risks when it is used appropriately . The use of Arg as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFCANQNMWVENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370078
Record name dl-arginine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332360-01-7
Record name dl-arginine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information can chlorine-35/37 NMR spectroscopy provide about the structure of DL-Arginine hydrochloride monohydrate?

A1: Chlorine-35/37 NMR spectroscopy can provide valuable information about the electronic environment surrounding the chlorine nucleus in this compound. Specifically, the research article demonstrates the determination of the chlorine chemical shift (CS) tensor for this compound for the first time []. The CS tensor is sensitive to the local electronic structure around the chlorine atom, which is influenced by factors such as hydrogen bonding. The study also highlights the influence of proton decoupling on the spectral features, particularly for compounds with small 35Cl quadrupolar coupling constants (CQ) like this compound []. This information contributes to a more refined understanding of the hydrogen bonding network around the chloride ion in the crystal structure.

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